molecular formula C28H31N5O5S B3211994 N-(2H-1,3-benzodioxol-5-yl)-2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide CAS No. 1095323-87-7

N-(2H-1,3-benzodioxol-5-yl)-2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide

Cat. No.: B3211994
CAS No.: 1095323-87-7
M. Wt: 549.6 g/mol
InChI Key: NNOZSXOVJQTCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-Benzodioxol-5-yl)-2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is a complex heterocyclic compound featuring a benzodioxole moiety, an imidazoquinazolinone core, a sulfanyl bridge, and a butanamide side chain.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[2-[3-(butylamino)-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O5S/c1-3-5-14-29-24(34)13-11-20-27(36)33-25(31-20)18-8-6-7-9-19(18)32-28(33)39-23(4-2)26(35)30-17-10-12-21-22(15-17)38-16-37-21/h6-10,12,15,20,23H,3-5,11,13-14,16H2,1-2H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOZSXOVJQTCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzodioxole moiety : Known for its biological significance.
  • Imidazoquinazoline framework : Associated with various pharmacological activities.
  • Sulfanyl and butanamide groups : These functional groups may influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria using methods such as disk diffusion and microdilution assays. The minimum inhibitory concentrations (MICs) for various bacterial strains were recorded, showcasing the compound's potential as an antimicrobial agent .
Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
Escherichia coli3212
Bacillus cereus1615

Anticancer Properties

The imidazoquinazoline derivatives have been linked to anticancer activity. Research indicates that these compounds may induce apoptosis in cancer cells through several mechanisms:

  • Inhibition of cell proliferation : Studies show a reduction in cell viability in various cancer cell lines.
  • Activation of apoptotic pathways : The compound may activate caspases and other apoptotic markers .

The biological activity of this compound is hypothesized to be mediated through:

  • Enzyme inhibition : The interaction with specific enzymes involved in cellular signaling pathways.
  • Receptor binding : Potentially modulating receptor activity related to growth factors or neurotransmitters .

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Antimicrobial Efficacy Study : A study published in 2023 evaluated a series of imidazoquinazoline derivatives against various bacterial strains, demonstrating significant inhibition against resistant strains .
  • Anticancer Activity Analysis : Research focusing on the structure–activity relationship (SAR) of imidazoquinazolines revealed that modifications at specific positions enhance cytotoxicity against breast cancer cell lines .

Comparison with Similar Compounds

Notes

Evidence Limitations : Direct studies on the target compound are absent; comparisons rely on structurally related compounds and computational models .

Unique Features: The sulfanyl bridge and imidazoquinazolinone core distinguish it from simpler benzamides or pyrazoles, suggesting novel target engagement.

Research Gaps : Empirical validation of bioactivity (e.g., kinase assays) and ADMET profiling are critical next steps.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound given its structural complexity?

  • Methodological Approach : Multi-step synthesis requires precise control of reaction parameters. For example, cyclocondensation of the imidazo[1,2-c]quinazolinone core with the sulfanyl-containing sidechain should be conducted under inert atmospheres (e.g., N₂) to prevent oxidation. Use microwave-assisted synthesis to accelerate reaction kinetics and improve regioselectivity, as demonstrated in analogous heterocyclic systems . Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) to assess purity and adjust stoichiometry .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz) to confirm regiochemistry of the imidazo-quinazolinone core and sulfanyl linkage.
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular weight (±2 ppm tolerance).
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and benzodioxol C-O-C vibrations (~1250 cm⁻¹) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry if single crystals are obtainable .

Q. How can researchers assess the compound’s stability under physiological conditions for in vitro studies?

  • Experimental Design :

  • pH Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light Sensitivity : Expose to UV-Vis light (254–365 nm) and track photodegradation products .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data across similar quinazolinone derivatives?

  • Critical Analysis :

  • Assay Variability : Compare IC₅₀ values under standardized conditions (e.g., ATP levels in kinase assays).
  • Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., oxidized sulfanyl groups) that may confound activity results .
  • Structural Analogues : Test truncated derivatives (e.g., removing the benzodioxol moiety) to isolate pharmacophoric contributions .

Q. How can computational methods guide target identification for this compound?

  • Approach :

  • Molecular Docking : Screen against kinase databases (e.g., PDB) using AutoDock Vina. Prioritize targets with high binding affinity (ΔG < −8 kcal/mol) to the imidazo-quinazolinone core.
  • ADMET Prediction : Use SwissADME to assess blood-brain barrier permeability and CYP450 interactions.
  • MD Simulations : Validate docking poses via 100 ns simulations in GROMACS to evaluate binding stability .

Q. What experimental designs are optimal for establishing structure-activity relationships (SAR) in this chemical series?

  • SAR Workflow :

  • Scaffold Modification : Synthesize derivatives with substitutions at the butylcarbamoyl group (e.g., cyclopropyl, aryl).
  • Functional Group Swapping : Replace the sulfanyl linker with selenyl or ether groups to probe electronic effects.
  • Bioisosterism : Substitute benzodioxol with indole or benzofuran to assess aromatic stacking contributions.
  • Data Integration : Use principal component analysis (PCA) to correlate structural features with activity clusters .

Q. How can researchers address low solubility in aqueous buffers during in vivo studies?

  • Strategies :

  • Prodrug Design : Introduce phosphate esters at the carboxamide group for enhanced hydrophilicity.
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) via thin-film hydration.
  • Co-solvent Systems : Test DMSO/PBS (≤5% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to maintain solubility without cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2H-1,3-benzodioxol-5-yl)-2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-benzodioxol-5-yl)-2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.